Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-fluorosulfonylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-2-14-8(11)6-4-3-5-10-7(6)15(9,12)13/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAOHYMEZLHNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses:
- Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate has been explored for its potential in drug design, particularly in developing novel therapeutic agents. Its unique fluorosulfonyl group enhances its electrophilicity, allowing it to interact with nucleophiles in biological systems, which can modulate various biochemical pathways.
- The compound has shown promise in the development of inhibitors targeting specific enzymes involved in disease processes, including cancer and bacterial infections.
Case Study:
- A study investigated the compound's interaction with enzymes such as FtsZ, a protein essential for bacterial cell division. By inhibiting FtsZ, the compound demonstrated potential antibacterial properties .
Synthetic Applications:
- This compound serves as a valuable building block in organic synthesis. It can be used to generate more complex structures through various reactions, including nucleophilic substitutions and coupling reactions .
- The compound's reactivity allows it to participate in the synthesis of other fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.
Case Study:
- In one synthetic route, the compound was reacted with various nucleophiles to produce substituted pyridine derivatives. These derivatives exhibited enhanced biological activity compared to their non-fluorinated counterparts, highlighting the impact of the fluorosulfonyl group on biological properties .
Industrial Applications
Specialty Chemicals:
Mechanism of Action
The mechanism by which Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The fluorosulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the ethyl pyridine-3-carboxylate backbone but differ in substituents at position 2, enabling comparative analysis:
Key Observations :
- Electron-Withdrawing Groups: The fluorosulfonyl group (-SO₂F) in the target compound is more electronegative than sulfanyl (-SH) or amino (-NH₂) groups, likely increasing its reactivity in aromatic substitution reactions compared to derivatives in and .
- Biological Activity : Compounds with bulky or fluorinated substituents (e.g., perfluorobenzamido in ) exhibit enhanced antimicrobial potency, suggesting that the fluorosulfonyl group may similarly improve bioactivity.
- Synthetic Flexibility : Imidazo-fused derivatives (e.g., ) demonstrate the utility of ethyl pyridine-3-carboxylates in constructing heterocyclic scaffolds, a strategy applicable to the target compound.
Physicochemical and Pharmacological Properties
- Lipophilicity and Bioavailability : Ethyl 2-(perfluorobenzamido) derivatives () showed improved ADME properties, with logP values optimized for membrane permeability. The fluorosulfonyl group may similarly balance hydrophilicity and lipophilicity.
- Stability: Sulfanyl derivatives (e.g., ) are prone to oxidation, whereas the fluorosulfonyl group’s strong electron-withdrawing nature may enhance hydrolytic stability compared to esters like ethyl 2-amino-5-cyano-6-sulfanylpyridine-3-carboxylate .
Biological Activity
Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate is a compound of increasing interest in biochemical research and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and a fluorosulfonyl group. The fluorosulfonyl moiety contributes to its electrophilic nature, enabling it to interact with various biological nucleophiles.
The biological activity of this compound primarily arises from its ability to act as an electrophile. This interaction can modulate several biochemical pathways, influencing cellular processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
- Signal Transduction Modulation : It can affect signaling pathways by modifying proteins involved in cellular communication.
Biological Activity Summary
The compound has been investigated for various biological activities, including:
- Antiviral Properties : Preliminary studies suggest that compounds with similar structures exhibit antiviral activity against viruses such as flavivirus . Although specific data for this compound is limited, its structural analogs show promise in inhibiting viral replication.
- Anticancer Potential : Research indicates that fluorosulfonyl compounds can target cancer-related pathways, potentially leading to the development of novel anticancer agents .
Case Study 1: Antiviral Activity
A study evaluated the antiviral efficacy of fluorinated compounds against yellow fever virus. Compounds that demonstrated over 50% inhibition at a concentration of 50 µM were considered active. This compound's structural similarities to these compounds suggest potential for similar activity .
Case Study 2: Enzyme Inhibition
In a series of experiments focusing on enzyme inhibition, derivatives of pyridine compounds were shown to effectively inhibit phosphoinositide 3-kinase (PI3K), a critical player in cancer progression. The mechanism involved covalent modifications that altered enzyme activity, indicating that this compound could also exhibit such properties due to its electrophilic nature .
Comparative Analysis
A comparison with similar compounds highlights the unique features of this compound:
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| Ethyl difluoroacetate | Lacks pyridine ring | Moderate enzyme inhibition |
| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | Similar fluorosulfonyl group | Limited antiviral activity |
| Ethyl trifluoroacetate | Contains trifluoromethyl group | Anticancer properties noted |
Preparation Methods
Starting Material Preparation
- Pyridine-3-carboxylic acid (nicotinic acid) is esterified to form ethyl pyridine-3-carboxylate using standard esterification methods (e.g., Fischer esterification with ethanol and acid catalyst). This step provides the ethyl ester moiety at the 3-position.
Fluorosulfonylation Process
The key step involves introducing the fluorosulfonyl (-SO2F) group onto the pyridine ring, specifically at the 2-position. This is typically achieved by reacting the ethyl pyridine-3-carboxylate intermediate with a fluorosulfonylating agent such as sulfuryl fluoride (SO2F2) or related fluorosulfonyl compounds.
A notable fluorosulfonylation method involves the use of N,N-di(fluorosulfonyl)imide or related fluorosulfonyl imide salts, which can be prepared by reacting chlorosulfonyl precursors with fluorinating agents like ammonium fluoride (NH4F) complexes.
Reaction conditions are carefully controlled to avoid decomposition and maximize yield:
- Temperature range: typically from −40 °C to 100 °C, optimized around room temperature to mild heating (e.g., 80 °C) depending on solvent and catalyst.
- Solvents: Anhydrous organic solvents such as acetonitrile or dioxane are preferred to prevent hydrolysis of sensitive intermediates.
- Atmosphere: Inert atmosphere (argon or nitrogen) is used to avoid moisture and oxidative side reactions.
Catalysis and Reaction Optimization
Copper-based catalysts (e.g., CuO or Cu2O) have been employed to promote the fluorosulfonylation reaction efficiently. For example, copper oxide catalysis in the presence of ethyl sulfonyl fluoride reagents has demonstrated good yields in related sulfonyl fluoride syntheses.
Ligands such as triphenylphosphine (PPh3) and additives like Ru(bpy)3(PF6)2 have been used to enhance catalytic activity and selectivity in analogous fluorosulfonylation reactions.
Reaction times typically range from 18 to 24 hours to ensure complete conversion.
Reaction Conditions and Yields
Representative Synthetic Procedure
A typical synthetic procedure for this compound may be summarized as follows:
Esterification: Pyridine-3-carboxylic acid is converted to ethyl pyridine-3-carboxylate via acid-catalyzed esterification with ethanol.
Preparation of Fluorosulfonylating Agent: N,N-di(fluorosulfonyl)imide ammonium salt is synthesized by reacting N,N-di(chlorosulfonyl)imide with ammonium fluoride complexes (NH4F·HF) under controlled conditions.
Fluorosulfonylation: The ethyl pyridine-3-carboxylate is reacted with the fluorosulfonylating agent in anhydrous acetonitrile solvent, in the presence of CuO catalyst, at 80 °C under argon atmosphere for 18–24 hours.
Workup and Purification: The reaction mixture is purified by column chromatography on silica gel to isolate the target compound with typical yields ranging from moderate to good (20–74% depending on optimization).
Research Findings and Optimization Insights
The presence of copper catalysts is essential; reactions without CuO fail to proceed.
Dry solvents and inert atmosphere significantly improve yields by preventing hydrolysis of fluorosulfonyl intermediates.
Adjusting the equivalents of fluorosulfonylating agents (typically 2 equivalents) optimizes product formation.
Temperature control is critical to avoid decomposition of sensitive sulfonyl fluoride groups.
Ligand and co-catalyst systems (e.g., Ru(bpy)3(PF6)2) can further enhance yields and selectivity in related sulfonyl fluoride syntheses.
Summary Table of Preparation Method
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for Ethyl 2-(fluorosulfonyl)pyridine-3-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling fluorosulfonyl groups to pyridine carboxylate esters. For example, analogous routes for trifluoromethyl derivatives (e.g., ethyl 2-(trifluoromethyl)pyridine-3-carboxylate) utilize nucleophilic substitution or transition-metal catalysis under anhydrous conditions . Key steps include:
- Step 1 : Activation of the pyridine ring at the 2-position using directing groups.
- Step 2 : Introduction of the fluorosulfonyl group via sulfonation followed by fluorination.
- Step 3 : Esterification with ethanol under acidic catalysis.
- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) .
Q. How is the purity of this compound assessed experimentally?
- Methodological Answer : Purity is evaluated using:
- HPLC : Retention time matching against standards, with UV detection at 220–260 nm .
- NMR Spectroscopy : and NMR to confirm absence of impurities (e.g., unreacted intermediates like 2-chloropyridine-3-carboxylic acid) .
- Melting Point Analysis : Consistency with literature values (e.g., deviations >2°C indicate impurities) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Peaks at ~1750 cm (ester C=O) and ~1350 cm (S=O stretch) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Single-crystal diffraction (e.g., using MoKα radiation, λ = 0.71073 Å) to resolve bond lengths/angles and validate stereochemistry .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Disordered Atoms : Fluorosulfonyl groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .
- Twinning : If twinning is detected (e.g., via R > 0.05), apply twin law matrices in refinement .
- Hydrogen Bonding : Non-classical C–H⋯O interactions (common in esters) require restraints in SHELXL (e.g., DFIX, DANG) .
Q. How do researchers resolve discrepancies between computational modeling and experimental data for this compound?
- Methodological Answer :
- DFT Calculations : Compare optimized geometries (e.g., at B3LYP/6-311+G(d,p) level) with X-ray bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
- Electrostatic Potential Maps : Validate charge distribution using Hirshfeld surface analysis (e.g., via CrystalExplorer) to explain intermolecular interactions .
Q. What strategies are employed to mitigate byproduct formation during fluorosulfonyl group introduction?
- Methodological Answer :
- Temperature Control : Maintain reactions at –20°C to suppress hydrolysis of fluorosulfonyl chloride intermediates .
- Solvent Selection : Use anhydrous dichloromethane or THF to minimize competing nucleophilic attack by water .
- In-situ Quenching : Add scavengers (e.g., molecular sieves) to absorb generated HCl, reducing side reactions .
Q. How are reaction conditions optimized for scalability in academic settings?
- Methodological Answer :
- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) systematically. For example, a 1:1.2 molar ratio of pyridine precursor to fluorosulfonyl chloride maximizes yield .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24 hrs to 2 hrs) while maintaining >80% yield .
Data Contradiction Analysis
Q. How are conflicting NMR and X-ray data reconciled for this compound?
- Methodological Answer :
- Dynamic Effects : Rotational barriers in solution (e.g., fluorosulfonyl group rotation) may average NMR signals, whereas X-ray captures static conformations. Use variable-temperature NMR to observe splitting .
- Solvent vs. Solid-State Effects : Compare DFT-simulated NMR in implicit solvent (e.g., PCM model) with experimental data .
Q. What analytical methods validate the absence of toxic byproducts (e.g., residual fluorosulfonyl chloride)?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
